molecular formula C10H11ClN2O2S B14326047 3-Chloro-4-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione CAS No. 108221-79-0

3-Chloro-4-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione

Cat. No.: B14326047
CAS No.: 108221-79-0
M. Wt: 258.73 g/mol
InChI Key: ZNJLBSNRTGSFHW-UHFFFAOYSA-N
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Description

3-Chloro-4-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of a chlorine atom, an isopropyl group, and a benzothiadiazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of a precursor benzothiadiazine compound, followed by the introduction of the isopropyl group through alkylation reactions. The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiadiazine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
  • 3-Chloro-4-(methyl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
  • 3-Bromo-4-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione

Uniqueness

3-Chloro-4-(propan-2-yl)-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

108221-79-0

Molecular Formula

C10H11ClN2O2S

Molecular Weight

258.73 g/mol

IUPAC Name

3-chloro-4-propan-2-yl-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C10H11ClN2O2S/c1-7(2)13-8-5-3-4-6-9(8)16(14,15)12-10(13)11/h3-7H,1-2H3

InChI Key

ZNJLBSNRTGSFHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2S(=O)(=O)N=C1Cl

Origin of Product

United States

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